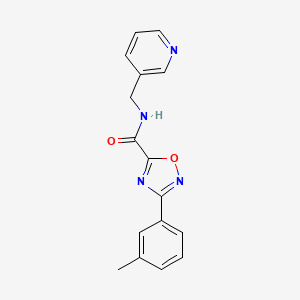

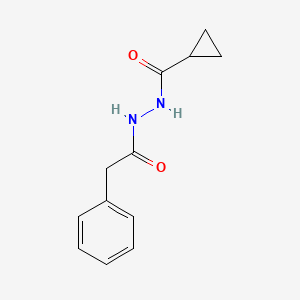

3-(3-甲基苯基)-N-(3-吡啶基甲基)-1,2,4-恶二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

1,2,4-oxadiazole derivatives, including the specific compound you're interested in, can be synthesized through various methods. A common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives. The synthesis often utilizes primary amidoximes and acylating agents, leading to a broad spectrum of 1,2,4-oxadiazole compounds through reactions such as dehydrogenative cyclization, condensation cyclization, and C-H activation among others (Kumar et al., 2023).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives features a five-membered aromatic ring containing one oxygen, two nitrogen, and two carbon atoms. This structure enables effective binding with different enzymes and receptors in biological systems through various weak interactions, making these compounds highly versatile in their pharmacological applications (Verma et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by the presence of the oxadiazole core, which can participate in various chemical reactions, including ring-opening. These reactions allow for the generation of new analogs containing aliphatic nitrogen atoms or other ring systems, expanding the utility and application of these compounds (Rana et al., 2020).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives vary widely and depend on the specific substituents attached to the core ring. Generally, these compounds exhibit favorable pharmacokinetic properties, including stability and bioavailability, making them attractive candidates for further drug development and other applications.

Chemical Properties Analysis

1,2,4-oxadiazole derivatives are known for their diverse chemical properties, enabling their use in a wide range of applications. They exhibit significant activity against various pathogens, including bacteria and fungi, due to their ability to interact with biomacromolecules via hydrogen bond interactions. This interaction enhances their pharmacological activity and underpins their utility in medicinal chemistry (Wang et al., 2022).

科学研究应用

合成和生物学评估

研究广泛探索了以 1,2,4-恶二唑环为特征的化合物的合成和潜在生物学应用,这是一种与"3-(3-甲基苯基)-N-(3-吡啶基甲基)-1,2,4-恶二唑-5-甲酰胺"相关的结构部分。这些研究包括开发具有潜在细胞毒性和抗菌性能的新型化合物。

细胞毒活性:已评估合成具有 1,2,4-恶二唑环的化合物的针对各种癌细胞系的体外细胞毒活性。例如,已筛选出新的衍生物以抑制艾氏腹水癌 (EAC) 细胞生长的潜力,表明它们在癌症治疗中的潜在应用 Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014。

抗糖尿病筛选:已合成含有 1,2,4-恶二唑部分的新型二氢嘧啶衍生物,并通过体外试验评估其抗糖尿病活性,展示了该化合物在开发新抗糖尿病药物中的相关性 J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, G. Dubal, 2021。

抗菌活性:1,2,4-恶二唑衍生物的合成及其抗菌功效评估突出了这些化合物在对抗微生物感染中的潜在用途。一些衍生物对耐药菌株表现出有希望的活性,表明它们在开发新的抗菌剂中的重要性 S. Kolisnyk, S. Vlasov, S. Kovalenko, T. Osolodchenko, V. Chernykh, 2015。

化学性质和应用

杀虫活性:研究已合成含有 1,3,4-恶二唑环的邻氨基苯甲酰胺类似物,测试了它们对小菜蛾等害虫的杀虫活性。这些发现支持了该化合物在开发新的杀虫剂配方中的效用 L. Qi, Kai Chen, Qiang Wang, Jue-ping Ni, Yu-Feng Li, Hongjun Zhu, Ding Yuan, 2014。

抗癌活性:已合成以 1,2,4-恶二唑环为特征的化合物,并评估了它们的抗癌活性。研究表明,一些衍生物对各种癌细胞系表现出显着的活性,强调了这些化合物在肿瘤学中的潜力 A. Rahmouni, Sawssen Souiei, M. Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016。

属性

IUPAC Name |

3-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-4-2-6-13(8-11)14-19-16(22-20-14)15(21)18-10-12-5-3-7-17-9-12/h2-9H,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNCWIWEFRHNQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

![(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)

![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5515299.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)

![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)

![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)

![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)

![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)